molecular formula C7H9N3O2S2 B2442859 N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide CAS No. 852453-44-2

N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide

Cat. No.: B2442859
CAS No.: 852453-44-2
M. Wt: 231.29
InChI Key: QWJSRGAMHRYPQU-UHFFFAOYSA-N
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Description

N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide is a heterocyclic compound with the molecular formula C7H9N3O2S2. It is characterized by the presence of an imidazo[2,1-b]thiazole ring system, which is a fused bicyclic structure combining imidazole and thiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide typically involves the reaction of aminothiazole with appropriate reagents to form the imidazo[2,1-b]thiazole core. One common method includes the reaction of aminothiazole with 3-bromo-2-oxopropanoic acid, followed by dehydration using a system such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and diisopropylethylamine (DIPEA) in a T-mixer .

Industrial Production Methods

Modern industrial methods for synthesizing imidazo[2,1-b]thiazole derivatives often employ continuous flow systems with multiple reactors. This approach allows for the efficient production of the compound without the need for isolating intermediate products. For example, a three-reactor multistage system can be used to synthesize 6-oxazolyl-substituted imidazo[2,1-b]thiazole .

Chemical Reactions Analysis

Types of Reactions

N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted imidazo[2,1-b]thiazole derivatives .

Scientific Research Applications

N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(imidazo[2,1-b]thiazol-6-ylmethyl)methanesulfonamide include other imidazo[2,1-b]thiazole derivatives, such as:

    Levamisole: An anthelmintic drug with immunomodulatory properties.

    WAY-181187: An anxiolytic agent.

    Pifithrin-β: An antineoplastic agent.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the methanesulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S2/c1-14(11,12)8-4-6-5-10-2-3-13-7(10)9-6/h2-3,5,8H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJSRGAMHRYPQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=CN2C=CSC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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